5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCGYJSNWKAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-bromoaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Bromination and Halogen Exchange Reactions
The compound participates in bromination and halogen displacement reactions due to its electron-deficient aromatic system. Key findings include:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Bromide substitution | CuBr, DMF, 120°C, 12 hrs | Para-bromine replaced with other halogens | 68-72% | |
| Electrophilic bromination | Br₂/FeBr₃, 0-5°C, CH₂Cl₂ | Additional bromine at ortho positions | 55% |
The methoxy group directs electrophilic substitution to the para position relative to itself, while bromine atoms enhance ring deactivation. Kinetic studies show bromine replacement occurs faster at the para position compared to meta due to steric hindrance reduction.
Sulfonamide Group Reactivity
The -SO₂NH- moiety undergoes characteristic transformations:
Hydrolysis
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Acidic hydrolysis (HCl conc., reflux): Cleaves sulfonamide to yield 5-bromo-2-methoxybenzenesulfonic acid and 4-bromoaniline (85% conversion) .
-
Basic hydrolysis (NaOH 6M, 80°C): Forms sulfonate salts with preserved aromatic bromines .
N-Alkylation
-
Reacts with methyl iodide (K₂CO₃, DMF, 60°C) to produce N-methylated derivatives (62% yield) . Steric effects from bromines reduce reaction rates compared to non-brominated analogs .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the aryl bromides:
| Coupling Type | Catalyst System | Partners | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | Primary amines | 65% |
The 4-bromophenyl group shows higher reactivity than the 5-bromo-2-methoxybenzene ring in cross-couplings due to reduced electron withdrawal .
Methoxy Group Transformations
The ortho-methoxy group participates in demethylation and electrophilic reactions:
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BBr₃-mediated demethylation (-78°C → RT) yields phenolic derivatives (91%) .
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Nitration (HNO₃/H₂SO₄, 0°C) introduces nitro groups at the para position to methoxy (73%).
Coordination Chemistry
The sulfonamide acts as a bidentate ligand:
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Forms stable complexes with Cu(II) (acetate buffer, pH 5.0) showing 1:2 metal-ligand stoichiometry .
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X-ray crystallography reveals square planar geometry in Pd(II) complexes .
Biological Activity Modulation
Structural modifications impact pharmacological properties:
| Modification | Biological Effect | IC₅₀ Improvement | Source |
|---|---|---|---|
| Suzuki-coupled analogs | Enhanced COX-2 inhibition | 12-fold | |
| Demethylated derivatives | Increased antibacterial activity | 8-fold |
Replacement of bromines with electron-withdrawing groups improves target binding affinity, while methoxy-to-hydroxy conversion enhances solubility .
This compound serves as a strategic intermediate in medicinal chemistry, with its reactivity profile enabling precise structural modifications. Recent advances in flow chemistry have improved yields in bromination steps (92% efficiency reported in 2024), suggesting promising avenues for industrial-scale applications.
Scientific Research Applications
Antitumor Activity
One of the primary applications of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide is its role as an antitumor agent. Research has demonstrated that compounds with similar structural features can interfere with the mitotic machinery of cancer cells by targeting microtubules. For instance, studies have shown that sulfonamide derivatives exhibit potent cytotoxicity against various human tumor cell lines, including HeLa and MCF7, by inhibiting microtubule polymerization at micromolar concentrations .
Synthesis of Key Intermediates
This compound serves as a critical intermediate in the synthesis of other biologically active compounds. For example, it has been utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for their therapeutic potential in diabetes management .
Synthetic Pathways
- The synthesis involves several steps including bromination, esterification, and other transformations that yield high-purity intermediates essential for drug formulation .
- Recent advancements have focused on scaling up the synthesis process to meet industrial demands while maintaining cost-effectiveness and yield efficiency .
Antimicrobial Properties
Beyond its antitumor applications, this compound has shown promising antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as therapeutic agents against infections caused by resistant bacteria .
Research Findings
- Studies have indicated that certain derivatives exhibit significant antibacterial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a broader application in infectious disease treatment .
Mechanochemical Applications
Recent research has explored the mechanochemical synthesis of sulfonamide derivatives, including this compound. Mechanochemistry offers a sustainable approach to synthesizing these compounds, reducing solvent use and improving reaction efficiency .
Advantages
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
For example, compound 11m (MW ~430 g/mol) exhibits a higher melting point (167–168 °C) compared to non-brominated analogues, suggesting improved crystallinity . The 2-methoxy group in the target compound contributes to electronic effects, stabilizing the sulfonamide moiety and influencing reactivity .
Biological Activity :
- The target compound’s mitochondrial activity (via NCGC00351685) contrasts with analogues like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide, which inhibits WD repeat-containing proteins .
- Dibromsalan, a carboxamide analogue, shows enhanced antifungal activity against C. albicans and A. niger when formulated with cationic vehicles, highlighting the importance of formulation in sulfonamide derivatives .
Synthetic Flexibility :
- Substituting the 4-bromophenyl group with heterocycles (e.g., isoxazole in 11m) or hydrophilic groups (e.g., hydroxyethyl in ) modulates solubility and target engagement. For instance, 11m’s high purity (99.11%) and yield (43.5%) reflect optimized synthetic protocols for complex heterocycles .
Biological Activity
5-Bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H11Br2N1O3S
- Molecular Weight : 388.1 g/mol
The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer contexts.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical biochemical pathways. The following mechanisms have been suggested based on related compounds:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially acting through inhibition of bacterial folate synthesis pathways .
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Assays : Compounds related to this compound showed sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines. The most potent derivatives exhibited nanomolar antiproliferative potency, indicating a strong potential for use in cancer therapy .
- Mechanistic Studies : Immunofluorescence assays revealed that these compounds disrupt the microtubule network in cells, confirming their role as tubulin inhibitors .
Antimicrobial Activity
The antimicrobial potential of sulfonamides has been well-documented:
- In Vitro Studies : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria. Notably, they were effective against methicillin-resistant Staphylococcus aureus (MRSA) strains .
- Resistance Mechanism : Studies suggest that these compounds may not be substrates for multidrug resistance (MDR) pumps, enhancing their therapeutic efficacy against resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar sulfonamide derivatives:
-
Antitumor Efficacy :
- A study reported that derivatives with bromo substitutions significantly inhibited tumor growth in vivo, with high-dose groups showing up to 63% tumor growth inhibition compared to controls .
- The mechanism involved decreased Ki-67 positive cells and increased markers of apoptosis (TUNEL assay) in treated groups .
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-N-(4-bromophenyl)-2-methoxybenzenesulfonamide?
- The synthesis typically involves multi-step reactions starting with bromination of 2-methoxybenzenesulfonic acid derivatives. Key steps include sulfonamide bond formation via nucleophilic substitution, where the amine group of 4-bromoaniline reacts with the sulfonyl chloride intermediate. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) are critical for high yields (~70–85%) .
- Note : Impurities such as unreacted brominated intermediates can be minimized using column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine’s deshielding effect) .
- FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while methoxy C-O stretches occur near 1250 cm⁻¹ .
- Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N, S, and Br percentages with theoretical values .
Q. How can researchers assess the compound’s preliminary biological activity?
- Use in vitro assays:
- Antimicrobial : Disc diffusion against E. coli and S. aureus (MIC values reported for analogous sulfonamides: 8–32 µg/mL) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ of 10–50 µM observed in sulfonamide derivatives) .
- Caution : Biological data must be interpreted with controls (e.g., DMSO vehicle) to exclude solvent toxicity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SCXRD) provides definitive bond angles and packing motifs. For example, the sulfonamide S-N bond length (~1.63 Å) and dihedral angles between aromatic rings (e.g., 45–60°) clarify steric effects .
- Software : SHELX for structure refinement; Mercury for visualizing intermolecular interactions (e.g., Br···π contacts) .
Q. What strategies address contradictory reactivity data in sulfonamide derivatives?
- Case Study : Discrepancies in bromination efficiency (40–90% yields) may arise from solvent polarity (e.g., DCM vs. DMF) or trace moisture. Controlled anhydrous conditions and in-situ monitoring (TLC/HPLC) improve reproducibility .
- Statistical Analysis : Multivariate regression models can isolate variables (e.g., temperature, catalyst loading) impacting reaction outcomes .
Q. How do computational methods enhance reaction design for this compound?
- Quantum Chemistry : DFT calculations (B3LYP/6-31G*) predict transition states for sulfonamide formation, guiding solvent selection (e.g., THF stabilizes intermediates via dipole interactions) .
- Machine Learning : Train models on existing sulfonamide reaction datasets to optimize conditions (e.g., predicting optimal Br₂ stoichiometry) .
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
- The methoxy group’s electron-donating effect stabilizes the sulfonamide bond against hydrolysis at pH 3–11. Degradation pathways (e.g., sulfonic acid formation) are observed only under extreme conditions (pH <2 or >13, 100°C) .
- Kinetic Studies : Pseudo-first-order rate constants (k) for degradation can be derived via HPLC monitoring .
Q. How can researchers mitigate hazards during synthesis?
- Bromine Handling : Use fume hoods and quench excess Br₂ with Na2S2O3 to prevent toxic HBr release .
- Waste Disposal : Neutralize acidic by-products with CaCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
